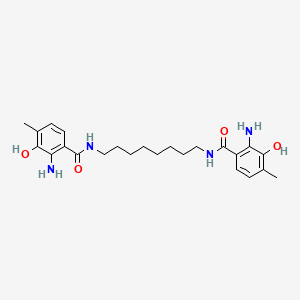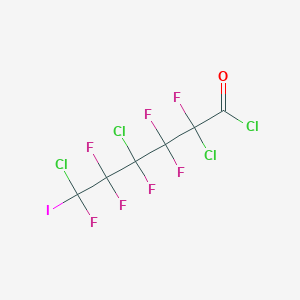
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is a complex organohalogen compound It is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a hexanoyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride typically involves multi-step organic reactions. One common method includes the halogenation of a hexanoyl chloride precursor with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process must be carefully controlled to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. Safety measures are crucial due to the hazardous nature of the halogen gases involved.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dehalogenated compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with halogenated functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.
Mecanismo De Acción
The mechanism by which 2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride exerts its effects involves the interaction of its halogen atoms with various molecular targets. The halogen atoms can form strong bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the target molecules, making the compound useful in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorobenzoyl chloride: Another halogenated compound with similar reactivity but different structural features.
Cyanuric chloride: Contains multiple chlorine atoms and is used in similar applications in organic synthesis.
2,4,6-Trichloroanisole: Known for its role in cork taint in wines, it has a different application profile but shares the presence of multiple chlorine atoms.
Uniqueness
2,4,6-Trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride is unique due to the combination of chlorine, fluorine, and iodine atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with various nucleophiles. Its unique structure makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88639-64-9 |
|---|---|
Fórmula molecular |
C6Cl4F7IO |
Peso molecular |
489.8 g/mol |
Nombre IUPAC |
2,4,6-trichloro-2,3,3,4,5,5,6-heptafluoro-6-iodohexanoyl chloride |
InChI |
InChI=1S/C6Cl4F7IO/c7-1(19)2(8,11)4(13,14)3(9,12)5(15,16)6(10,17)18 |
Clave InChI |
SNORDQXSBPFPLS-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(F)(Cl)I)(F)F)(F)Cl)(F)F)(F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
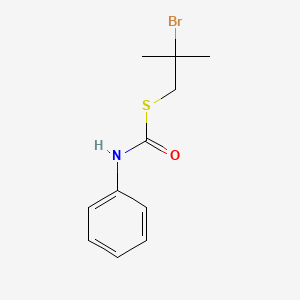
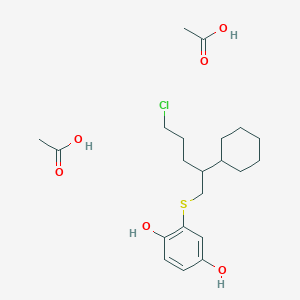
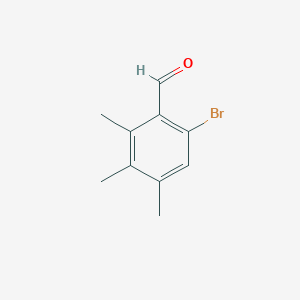

![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
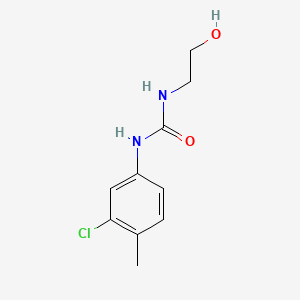
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
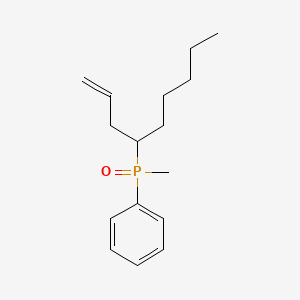
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
